2-Propenethioamide, 2-cyano-3-(4-nitrophenyl)-, (E)-
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Description
“2-Propenethioamide, 2-cyano-3-(4-nitrophenyl)-, (E)-” is a chemical compound with the molecular formula C10H7N3O2S . Its molecular weight is approximately 233.246 .
Physical And Chemical Properties Analysis
While the molecular weight and formula are known , detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .Scientific Research Applications
Organic Synthesis and Chemical Reactions
A study by Montanari et al. (1999) explored the biologically significant reaction of nitrosobenzenes with thiols under conditions allowing for the detection and characterization of intermediates, leading to the formation of azoxybenzenes and anilines. This research highlights the complex reaction mechanisms in organic synthesis involving similar compounds (Montanari, Paradisi, & Scorrano, 1999).
Kobayashi et al. (2006) developed a new synthesis route for 4H-1,4-benzothiazine derivatives, starting from 2-aminobenzenethiols, which involves the ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions. This work contributes to the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
Molecular Electronics and Material Science
Chen et al. (1999) utilized a molecule containing a nitroamine redox center in the active layer of an electronic device, demonstrating significant on-off ratios and negative differential resistance. This research is crucial for the development of molecular electronic devices and materials with unique electrical properties (Chen, Reed, Rawlett, & Tour, 1999).
Photoluminescence and Chemical Sensors
Nandi et al. (2012) synthesized solvatochromic phenolates from nitro-substituted 4-[(phenylmethylene)imino]phenols, demonstrating their use as probes for investigating solvent mixtures and as switches triggered by polarity changes. This study opens avenues for developing advanced chemical sensors and molecular switches (Nandi, Facin, Marini, Zimmermann, Giusti, da Silva, Caramori, & Machado, 2012).
properties
IUPAC Name |
(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-6-8(10(12)16)5-7-1-3-9(4-2-7)13(14)15/h1-5H,(H2,12,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUPLUDEWMWRRF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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